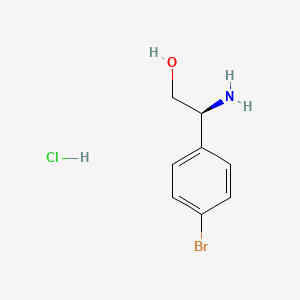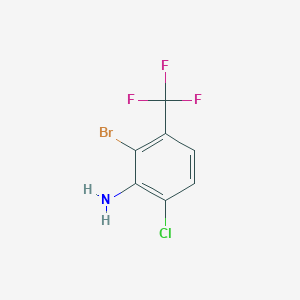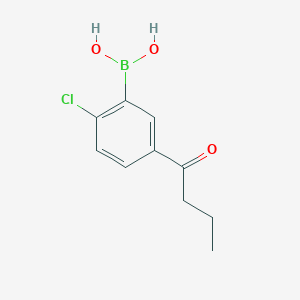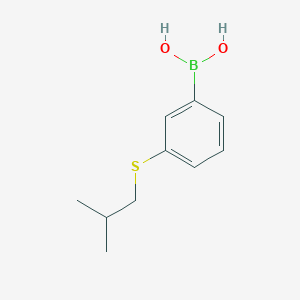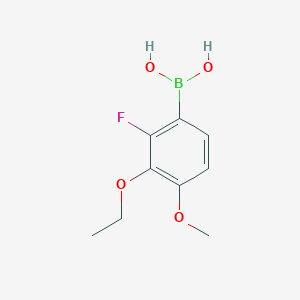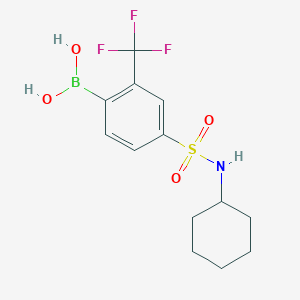
4-(N-Cyclohexylsulfamoyl)-2-trifluoromethylphenylboronic acid
Übersicht
Beschreibung
“4-(N-Cyclohexylsulfamoyl)-2-trifluoromethylphenylboronic acid” is a chemical compound with the molecular formula C12H18BNO4S . It is a boronic acid derivative, which are commonly used in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring attached to a boronic acid group and a cyclohexylsulfamoyl group . The exact 3D structure is not available as conformer generation is disallowed due to unsupported elements .Physical and Chemical Properties Analysis
The compound has a molecular weight of 283.16 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass is 283.1049594 g/mol . The topological polar surface area is 95 Ų . The compound has a heavy atom count of 19 .Wissenschaftliche Forschungsanwendungen
Catalytic Applications : 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, highlighting its potential in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Material Science and Engineering : Novel sulfonated aromatic diamine monomers, including 2,5-bis(4-amino-2-trifluoromethyl-phenoxy)benzenesulfonic acid, have been synthesized for creating thin-film composite nanofiltration membranes, showing utility in water treatment and dye separation (Liu et al., 2012).
Chemical Synthesis and Pharmacology : Trifluoromethanesulfonic acid catalyzes cyclization of homoallylic sulfonamides, indicating its role in the formation of complex polycyclic systems useful in pharmacological research (Haskins & Knight, 2002).
Organic Chemistry : The compound has been used in the synthesis of various organic compounds like 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) and cinnamic acid derivatives, highlighting its role in the development of novel organic synthesis methodologies (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Polymer Science : 4-Trifluorovinyloxyphenylboronic acid pinacol ester has been used in the creation of chromophore-containing polymers with high thermal stability and tailored light emission properties, useful in material sciences (Neilson, Budy, Ballato, & Smith, 2007).
Asymmetric Catalysis : Arylboronic acids, including phenylboronic acid, have been employed in asymmetric 1,4-addition reactions, vital in organic synthesis and pharmaceuticals (Kuriyama & Tomioka, 2001).
Analytical Chemistry : 4'-Bromophenacyl trifluoromethanesulfonate ester has been used in high-performance liquid chromatography for carboxylic acid derivative analysis (Ingalls, Minkler, Hoppel, & Nordlander, 1984).
Biomolecular Chemistry : The combination of 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in aqueous solution demonstrates the potential for bioorthogonal coupling reactions in protein conjugation (Dilek, Lei, Mukherjee, & Bane, 2015).
Eigenschaften
IUPAC Name |
[4-(cyclohexylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO4S/c15-13(16,17)11-8-10(6-7-12(11)14(19)20)23(21,22)18-9-4-2-1-3-5-9/h6-9,18-20H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXCXSFAAAGBOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



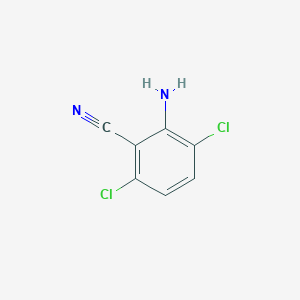
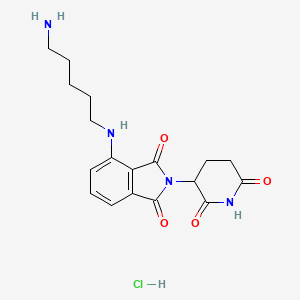
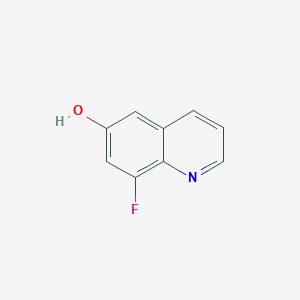

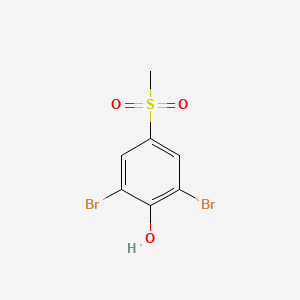
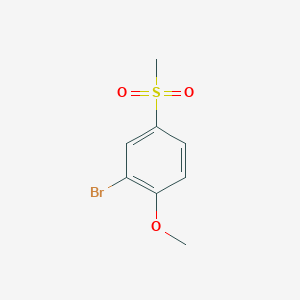
![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B3115359.png)
